molecular formula C31H33NO3 B608726 (3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid CAS No. 1309435-78-6

(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

Cat. No. B608726
M. Wt: 499.669
InChI Key: LGIUHWQDGPFXSG-VWLOTQADSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimycobacterial Activity

  • Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones showing significant in vitro and in vivo activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. A compound from this class was notably more potent than standard treatments like isoniazid and ciprofloxacin, suggesting potential as a new antimycobacterial agent (Kumar et al., 2008).

c-Met/ALK Inhibition

  • Li et al. (2013) synthesized and tested aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. These compounds exhibited significant antitumor activities in pharmacological assays and inhibited c-Met phosphorylation in vivo, indicating their potential use in cancer therapy (Li et al., 2013).

σ-Receptor Ligands

  • Maier and Wünsch (2002) developed novel spiropiperidines with high affinity and selectivity for σ1 and σ2 receptors. These compounds showed potential for interaction in the low nanomolar range, indicating possible applications in neurological or psychiatric disorders (Maier & Wünsch, 2002).

Antagonists of CCR5 Receptor

  • Finke et al. (2001) identified potent CCR5 antagonists, including a spiro piperidine derivative, which could be useful in the treatment of HIV-1 (Finke et al., 2001).

Corrosion Inhibition

  • Yadav et al. (2015) explored the use of spiropyrimidinethiones, which includes spiro piperidine derivatives, as corrosion inhibitors for mild steel in acidic conditions. This could have practical applications in industrial settings (Yadav et al., 2015).

Synthesis of Tachykinin Receptor Antagonist

  • Nishi et al. (1998) reported methods for preparing enantiomerically pure spiro[benzo[c]thiophene-1(3H),4′-piperidine]-(2S)-oxide, a key intermediate for synthesizing tachykinin receptor antagonists (Nishi et al., 1998).

Acetylcholinesterase (AChE) Inhibitory Activity

  • Sivakumar et al. (2013) synthesized novel spiro heterocycles with AChE inhibitory activity, indicating potential applications in treating Alzheimer's disease (Sivakumar et al., 2013).

Oral Bioavailability in Renin Inhibitors

  • Bittner et al. (2002) investigated formulations to increase the oral bioavailability of piperidine renin inhibitors, which are important in the treatment of hypertension (Bittner et al., 2002).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound . For a comprehensive analysis, I would recommend consulting a variety of sources, including scientific literature, databases, and textbooks. If you have access to a university or research institution, they may have additional resources available.


properties

IUPAC Name

(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIUHWQDGPFXSG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102707
Record name Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 68194743

CAS RN

1309435-78-6
Record name Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309435-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Reactant of Route 2
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Reactant of Route 3
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Reactant of Route 4
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Reactant of Route 5
Reactant of Route 5
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

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